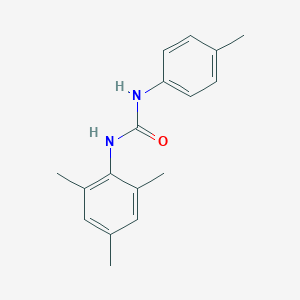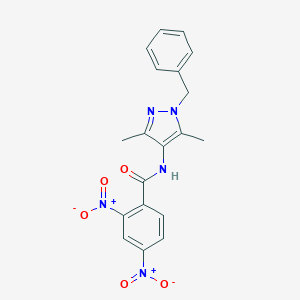![molecular formula C20H16Cl2N2O3S B451148 2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B451148.png)
2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chlorophenyl and sulfamoyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-chlorobenzenesulfonamide with 4-chlorophenylacetic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
- Temperature: 80-100°C
- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents
- Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl sulfone
- 4-chlorophenyl chloroformate
- 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane
Uniqueness
2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide is unique due to its combination of chlorophenyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C20H16Cl2N2O3S |
|---|---|
Molecular Weight |
435.3g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-3-1-14(2-4-15)13-20(25)23-17-9-11-19(12-10-17)28(26,27)24-18-7-5-16(22)6-8-18/h1-12,24H,13H2,(H,23,25) |
InChI Key |
ARGGTBKGWNCCQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B451067.png)
![2-(4-chlorophenoxy)-N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B451068.png)
![Methyl 2-[(4-isopropoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451071.png)
![Ethyl 4-(4-bromophenyl)-2-[(cyclopentylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B451073.png)
![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-ethylbutanamide](/img/structure/B451074.png)

![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B451080.png)
![3,4-dimethoxy-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B451081.png)
![N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451083.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B451084.png)
![Isopropyl 5-(aminocarbonyl)-2-[(2,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B451086.png)
![3-[(4-bromophenoxy)methyl]-N-(3,5-dimethoxybenzyl)benzamide](/img/structure/B451089.png)

